Saxagliptin hydrate

Overview

Description

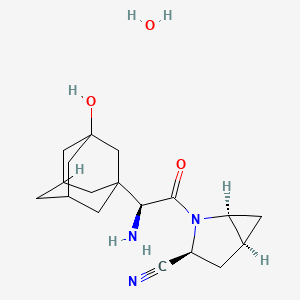

- Its chemical formula is C18H25N3O2 with a molecular weight of 315.41 g/mol .

- The compound selectively inhibits DPP-4, leading to increased levels of endogenous glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which regulate blood glucose levels .

Saxagliptin Hydrate: or ) is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor.

Mechanism of Action

Target of Action

Saxagliptin hydrate primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) . These hormones play a crucial role in regulating blood sugar levels.

Mode of Action

This compound is a competitive inhibitor of the DPP-4 enzyme . It forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This inhibitory action slows down the inactivation of incretin hormones, thereby increasing their bloodstream concentrations .

Biochemical Pathways

The inhibition of DPP-4 by this compound leads to an increase in the intact plasma GLP-1 and GIP concentrations . This results in the augmentation of glucose-dependent insulin secretion . The increased insulin secretion helps in better management of blood glucose levels, especially in patients with type 2 diabetes mellitus .

Pharmacokinetics

This compound is orally absorbed and can be administered with or without food . It is metabolized by cytochrome P450 (CYP) 3A4/5 into an active metabolite, 5-hydroxy saxagliptin . The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 27 hours, which supports a once-daily dosing regimen . Saxagliptin is eliminated by a combination of renal and hepatic clearance . Dose reduction is recommended in patients with moderate or severe renal impairment due to greater systemic exposure .

Result of Action

The result of this compound’s action is the improved management of blood glucose levels in patients with type 2 diabetes mellitus . By inhibiting DPP-4 and subsequently increasing the levels of GLP-1 and GIP, this compound augments glucose-dependent insulin secretion . This leads to a reduction in both fasting and postprandial glucose concentrations .

Biochemical Analysis

Biochemical Properties

Saxagliptin hydrate plays a significant role in biochemical reactions. It inhibits DPP-4, an enzyme responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, this compound increases intact plasma GLP-1 and GIP concentrations, augmenting glucose-dependent insulin secretion .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by augmenting glucose-dependent insulin secretion . This action can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to DPP-4, forming a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This binding interaction results in the inhibition of the enzyme, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits temporal effects. The half-life of plasma DPP-4 inhibition with this compound 5 mg is approximately 27 hours, supporting a once-daily dosing regimen . It is metabolized by CYP3A4/5 and is eliminated by a combination of renal and hepatic clearance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathway of DPP-4 inhibition . It is primarily metabolized by CYP3A4/5 to an active metabolite, 5-hydroxy saxagliptin .

Transport and Distribution

This compound is orally absorbed and can be administered with or without food . It is metabolized by CYP3A4/5 and is eliminated by a combination of renal and hepatic clearance .

Preparation Methods

Synthetic Routes: The synthetic route for Saxagliptin Hydrate involves several steps, starting from readily available precursors.

Reaction Conditions: Specific reaction conditions, reagents, and catalysts are employed during synthesis.

Industrial Production: Industrial-scale production methods ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

Reactions: Saxagliptin Hydrate undergoes various reactions, including oxidation, reduction, and substitution.

Common Reagents: Reagents like acids, bases, and transition metal catalysts play crucial roles.

Major Products: The primary products formed include the hydrated form of Saxagliptin.

Scientific Research Applications

Chemistry: Researchers study Saxagliptin Hydrate’s reactivity, stability, and potential modifications.

Biology: It impacts glucose homeostasis and may influence pancreatic β-cell function.

Medicine: Used in treating type 2 diabetes mellitus, it enhances insulin secretion.

Industry: Pharmaceutical companies explore its applications in drug development.

Comparison with Similar Compounds

- Saxagliptin stands out due to its selectivity and reversible binding to DPP-4.

- Similar compounds include other DPP-4 inhibitors like sitagliptin and linagliptin.

Biological Activity

Saxagliptin hydrate is a dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). This compound enhances glycemic control through various biological mechanisms, particularly by increasing insulin secretion and reducing glucagon levels. This article explores the biological activity of this compound, highlighting its effects on β-cell function, its pharmacokinetics, and relevant clinical studies.

Saxagliptin acts by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By preventing the breakdown of GLP-1, saxagliptin increases insulin secretion from pancreatic β-cells in response to meals and decreases glucagon release from α-cells, thereby lowering blood glucose levels.

Key Mechanisms:

- Inhibition of DPP-4 : Reduces degradation of GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).

- Enhancement of β-cell Function : Saxagliptin has been shown to induce β-cell proliferation and improve insulin secretion capacity in diabetic models .

- Stromal Cell-Derived Factor-1α (SDF-1α) : Saxagliptin treatment restores SDF-1α levels, which promotes β-cell survival and proliferation, suggesting a protective role against β-cell failure .

Pharmacokinetics

Saxagliptin is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 0.5 to 0.75 hours. The pharmacokinetic profile indicates that saxagliptin has a half-life of approximately 2.5 hours, allowing for once-daily dosing . The drug is primarily metabolized by the liver through cytochrome P450 enzymes, particularly CYP3A4/5.

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of saxagliptin in improving glycemic control in patients with T2DM. Below is a summary table of key findings from various clinical trials:

Case Studies

- Improvement in Glycemic Control : In a study involving patients with T2DM inadequately controlled on metformin alone, saxagliptin significantly reduced HbA1c levels compared to placebo over 24 weeks, demonstrating its effectiveness as an add-on therapy .

- β-cell Proliferation in Diabetic Models : Research conducted on high-fat diet/stz-induced diabetic rats showed that treatment with saxagliptin led to increased β-cell proliferation and improved insulin secretion capacity. This study highlighted the role of SDF-1α in mediating these effects .

Safety Profile

Saxagliptin is generally well tolerated, with a low incidence of hypoglycemia compared to other antidiabetic medications. Common adverse events include upper respiratory tract infections and urinary tract infections, but serious adverse events are rare . The drug is considered weight neutral and does not significantly impact body weight.

Properties

IUPAC Name |

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2.H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H2/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNTWHMDBNQQPX-NHKADLRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945667-22-1 | |

| Record name | Saxagliptin hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945667-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saxagliptin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945667221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S, 3S, 5S)-2-((2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyle)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAXAGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GB927LAJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.